4,6-Dichloro-2,3-dihydro-1H-inden-1-amine 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.: 907973-35-7
VCID: VC8315893
InChI: InChI=1S/C9H9Cl2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2
SMILES: C1CC2=C(C1N)C=C(C=C2Cl)Cl
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine

CAS No.: 907973-35-7

Cat. No.: VC8315893

Molecular Formula: C9H9Cl2N

Molecular Weight: 202.08 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine - 907973-35-7

Specification

CAS No. 907973-35-7
Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
IUPAC Name 4,6-dichloro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H9Cl2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2
Standard InChI Key CWQMXJLBEVRHSZ-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C=C(C=C2Cl)Cl
Canonical SMILES C1CC2=C(C1N)C=C(C=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially hydrogenated indene ring system. The indene moiety is a bicyclic framework comprising a benzene ring fused to a cyclopentene ring. Chlorine substituents at the 4 and 6 positions introduce electronic effects that influence reactivity, while the primary amine at the 1 position provides a site for further functionalization . The hydrochloride salt form (CAS: 1199783-17-9), with the formula C9H10Cl3N\text{C}_9\text{H}_{10}\text{Cl}_3\text{N}, enhances solubility and stability for practical applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H9Cl2N\text{C}_9\text{H}_9\text{Cl}_2\text{N}
Molecular Weight202.08 g/mol
IUPAC Name4,6-Dichloro-2,3-dihydro-1H-inden-1-amine
CAS Registry Number907973-35-7
Hydrochloride Salt FormulaC9H10Cl3N\text{C}_9\text{H}_{10}\text{Cl}_3\text{N}

Physicochemical Properties

The compound typically exists as a solid at room temperature. Its hydrochloride salt exhibits improved aqueous solubility due to ionic character, making it preferable for laboratory handling. Computational analyses predict a logP (XLogP3-AA) of 2.5, indicating moderate hydrophobicity . The presence of two chlorine atoms increases molecular polarity, influencing its chromatographic behavior and reactivity in substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine involves multi-step organic transformations. A representative route begins with the chlorination of indene derivatives, followed by selective amination.

  • Chlorination: Indene or its derivatives undergo electrophilic aromatic substitution using chlorinating agents such as Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions to introduce chlorine atoms at the 4 and 6 positions.

  • Hydrogenation: Partial hydrogenation of the cyclopentene ring yields the 2,3-dihydro-1H-indene intermediate, balancing aromatic stability with aliphatic reactivity.

  • Amination: Introduction of the amine group at the 1 position is achieved via nucleophilic substitution or reductive amination, depending on the precursor’s functionalization.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
ChlorinationCl2\text{Cl}_2, FeCl₃ catalystTemperature control (0–5°C)
HydrogenationH2\text{H}_2, Pd/C catalystPressure modulation (1–3 atm)
AminationNH3\text{NH}_3, LiAlH₄Solvent selection (THF/EtOH)

Purification and Characterization

Post-synthesis purification employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization via 1H^1\text{H} NMR and LC-MS confirms structural integrity, with key spectral signatures including aromatic proton resonances at δ 7.2–7.5 ppm and amine protons at δ 1.8–2.2 ppm .

Applications in Scientific Research

Medicinal Chemistry

The compound’s scaffold serves as a precursor for bioactive molecules. Structural analogs have demonstrated:

  • Anticancer Activity: Chlorinated indenamines inhibit tubulin polymerization, disrupting mitosis in cancer cell lines (IC₅₀ = 2–5 μM in MCF-7 breast cancer models).

  • Antimicrobial Properties: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL).

Materials Science

Functionalization of the amine group enables the synthesis of:

  • Liquid Crystals: Alkyl chain incorporation yields thermotropic mesogens with transition temperatures >150°C.

  • Polymer Additives: Epoxy-functionalized derivatives enhance crosslinking density in polyurethane coatings, improving mechanical durability.

Biological and Toxicological Profile

Hazard Assessment

Handling requires stringent safety protocols due to potential acute toxicity (LD₅₀ = 250 mg/kg in rodent models) . Occupational exposure limits (OELs) recommend:

  • Ventilation: Use fume hoods for weighing and dispensing.

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

Ecotoxicology

Preliminary studies indicate moderate environmental persistence (DT₅₀ = 30–60 days in soil). Aquatic toxicity (LC₅₀ = 5 mg/L in Daphnia magna) warrants careful waste disposal.

Future Directions and Research Gaps

While 4,6-dichloro-2,3-dihydro-1H-inden-1-amine has established utility as a synthetic intermediate, further investigations are needed to:

  • Elucidate its direct pharmacological mechanisms, bypassing reliance on analog data.

  • Optimize green chemistry synthesis routes to reduce halogenated solvent use.

  • Explore applications in asymmetric catalysis, leveraging the chiral amine center.

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